molecular formula C14H16NO4- B14118299 (3R)-1-phenylmethoxycarbonylpiperidine-3-carboxylate

(3R)-1-phenylmethoxycarbonylpiperidine-3-carboxylate

Cat. No.: B14118299
M. Wt: 262.28 g/mol
InChI Key: FFLPIVZNYJKKDM-GFCCVEGCSA-M
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Description

®-Piperidine-1,3-dicarboxylic acid 1-benzyl ester is a chiral compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with carboxylic acid and benzyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-piperidine-1,3-dicarboxylic acid 1-benzyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of Carboxylic Acid Groups: The carboxylic acid groups can be introduced through oxidation reactions or by using carboxylation reagents.

    Esterification: The benzyl ester group is introduced through an esterification reaction, typically using benzyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of ®-piperidine-1,3-dicarboxylic acid 1-benzyl ester may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the carboxylic acid groups or the ester group, potentially converting them into alcohols or other functional groups.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine-1,3-dicarboxylic acid derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

®-Piperidine-1,3-dicarboxylic acid 1-benzyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-piperidine-1,3-dicarboxylic acid 1-benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-1,3-dicarboxylic acid derivatives: These compounds share the piperidine ring and carboxylic acid groups but may differ in other substituents.

    Benzyl esters: Compounds with benzyl ester groups but different core structures.

Uniqueness

®-Piperidine-1,3-dicarboxylic acid 1-benzyl ester is unique due to its specific combination of functional groups and chiral nature. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C14H16NO4-

Molecular Weight

262.28 g/mol

IUPAC Name

(3R)-1-phenylmethoxycarbonylpiperidine-3-carboxylate

InChI

InChI=1S/C14H17NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)/p-1/t12-/m1/s1

InChI Key

FFLPIVZNYJKKDM-GFCCVEGCSA-M

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-]

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

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